molecular formula C9H14O2 B14638478 5-Nonynoic acid CAS No. 56630-34-3

5-Nonynoic acid

Cat. No.: B14638478
CAS No.: 56630-34-3
M. Wt: 154.21 g/mol
InChI Key: GIMQQWKASGCRDK-UHFFFAOYSA-N
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Description

5-Nonynoic acid is an organic compound with the molecular formula C₉H₁₄O₂. It is a medium-chain fatty acid characterized by the presence of a triple bond between the fifth and sixth carbon atoms in its nine-carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Nonynoic acid can be synthesized through various methods. One common approach involves the oxidation of 5-nonyne using strong oxidizing agents such as potassium permanganate (KMnO₄) or ozone (O₃). The reaction typically requires controlled conditions to ensure the selective oxidation of the triple bond to form the carboxylic acid group .

Industrial Production Methods: Industrial production of this compound often involves the ozonolysis of oleic acid, followed by the reduction of the resulting ozonide to yield the desired product. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Nonynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst

    Substitution: Alcohols or amines in the presence of acid catalysts

Major Products Formed:

    Oxidation: Nonanoic acid, diketones

    Reduction: Nonanoic acid

    Substitution: Esters, amides

Scientific Research Applications

5-Nonynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nonynoic acid involves its interaction with various molecular targets. The triple bond in its structure allows it to participate in unique chemical reactions, such as cycloaddition and radical formation. These reactions can modulate enzyme activity and influence cellular processes. The carboxylic acid group also enables interactions with proteins and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

    Nonanoic acid: A saturated fatty acid with similar chain length but lacking the triple bond.

    Octynoic acid: An eight-carbon fatty acid with a triple bond.

    Decynoic acid: A ten-carbon fatty acid with a triple bond.

Uniqueness: 5-Nonynoic acid is unique due to the position of its triple bond, which imparts distinct chemical reactivity compared to its saturated and unsaturated counterparts. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications .

Properties

CAS No.

56630-34-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

non-5-ynoic acid

InChI

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h2-3,6-8H2,1H3,(H,10,11)

InChI Key

GIMQQWKASGCRDK-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCC(=O)O

Origin of Product

United States

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